

# Comparative study of corrosion inhibition by different thiourea derivatives

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## Compound of Interest

Compound Name: 1-Cyclohexyl-2-thiourea

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## A Comparative Analysis of Corrosion Inhibition by Thiourea Derivatives

Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.<sup>[1]</sup> Their effectiveness is largely attributed to the presence of sulfur, nitrogen, and in some cases, oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.<sup>[1]</sup> This guide presents a comparative study of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data.

## Mechanism of Inhibition

The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via two main interactions:

- **Physisorption:** This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.<sup>[1]</sup>
- **Chemisorption:** This is characterized by the formation of covalent bonds between the heteroatoms (S, N, O) of the inhibitor molecule and the metal atoms.<sup>[1]</sup>

The lone pair electrons on the sulfur and nitrogen atoms, along with  $\pi$ -electrons from any aromatic rings in the derivative's structure, facilitate the formation of coordinate covalent bonds with the vacant d-orbitals of the metal.<sup>[1]</sup> This creates an adsorbed protective film that blocks the active sites for corrosion, thereby hindering the electrochemical reactions responsible for

metal dissolution and hydrogen evolution.[1] The specific structure of the thiourea derivative, including its substituent groups, significantly influences its inhibition efficiency.[1] Alkyl N-substituted thioureas have been shown to be more effective inhibitors than aryl-N-substituted ones due to the inductive effect of the alkyl group on the sulfur atoms.

## Comparative Inhibition Efficiency of Thiourea Derivatives

The inhibition efficiency (IE) of thiourea derivatives is influenced by several factors, including their molecular structure, concentration, the corrosive medium, and temperature. The following table summarizes the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques.

Inhibitor	Metal	Corrosive Medium	Concentration	Temperature (°C)	Technique	Inhibition Efficiency (%)	Reference
1-phenyl-2-thiourea (PTU)	Mild Steel	1.0 M HCl	$5 \times 10^{-3}$ M	60	Potentiodynamic Polarization (PDP)	98.96	[2]
1,3-diisopropyl-2-thiourea (ITU)	Mild Steel	1.0 M HCl	$5 \times 10^{-3}$ M	60	Potentiodynamic Polarization (PDP)	92.65	[2]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)	Mild Steel	0.5 M HCl	1000 ppm	50	Electrochemical Impedance Spectroscopy (EIS)	91.2	[3]
N,N'-diethylthiourea	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	$1 \times 10^{-3}$ mol/L	40	Weight Loss	96.2	[4]
N,N'-diisopropylthiourea	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	$1 \times 10^{-3}$ mol/L	40	Weight Loss	97.8	[4]
Allylthiourea (ATU)	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	$1 \times 10^{-3}$ mol/L	40	Weight Loss	94.5	[4]
Phenylthiourea	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	$1 \times 10^{-3}$ mol/L	40	Weight Loss	89.8	[4]
Thiocarb anilide	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	$1 \times 10^{-3}$ mol/L	40	Weight Loss	85.3	[4]

sym-di-o-tolylthiourea	Mild Steel	1 N H <sub>2</sub> SO <sub>4</sub>	1 x 10 <sup>-3</sup> mol/L	40	Weight Loss	82.1	<a href="#">[4]</a>
Benzoyl thiourea (BOTU)	20# Steel	15% HCl	2 mmol/L	Not Specified	Weight Loss	>83	<a href="#">[5]</a>
Phenyl thiourea (PHTU)	20# Steel	15% HCl	2 mmol/L	Not Specified	Weight Loss	>83	<a href="#">[5]</a>
N-decanoyl -N'-4-pyridinet hiourea (D3)	Mild Steel	0.1 M H <sub>2</sub> SO <sub>4</sub>	1 x 10 <sup>-4</sup> M	Not Specified	Weight Loss	85.84	<a href="#">[6]</a>
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)	Mild Steel	1 M HCl	90 µM	Not Specified	Weight Loss	99	<a href="#">[7]</a>
Bis thiourea phthalato nickel (II) complex (PTUNi)	Carbon Steel (C1010)	0.1 M HCl	3 ppm	25	Not Specified	95.23	<a href="#">[8]</a>

## Experimental Protocols

The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.

### Gravimetric Method (Weight Loss)

This is a straightforward and widely used technique to determine the corrosion rate.

- **Specimen Preparation:** Metal coupons of known dimensions are abraded with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.[9]
- **Immersion Test:** The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.[9]
- **Corrosion Rate Calculation:** After the immersion period, the specimens are removed, cleaned to eliminate corrosion products, dried, and re-weighed. The weight loss is then used to calculate the corrosion rate (CR) and the inhibition efficiency (IE).[9]

The Inhibition Efficiency (%IE) is calculated using the following formula:  $\%IE = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$  Where  $CR_{\text{blank}}$  is the corrosion rate in the absence of the inhibitor and  $CR_{\text{inh}}$  is the corrosion rate in the presence of the inhibitor.[9]

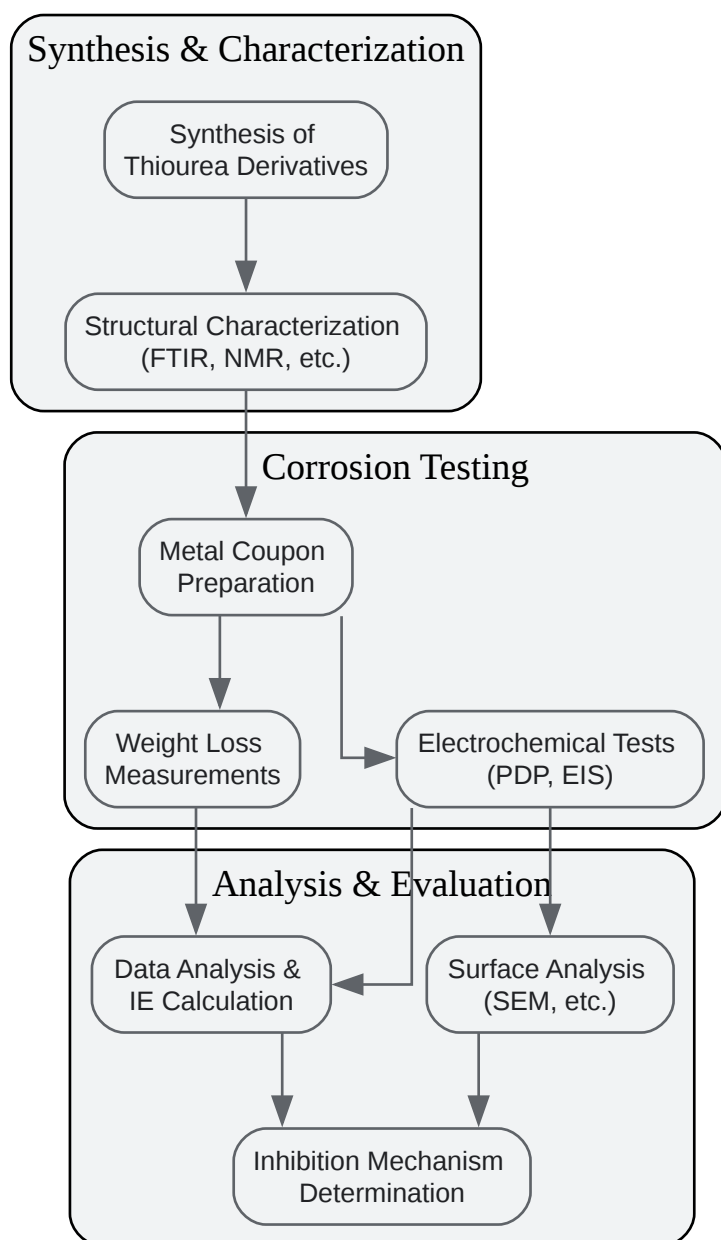
## Electrochemical Methods

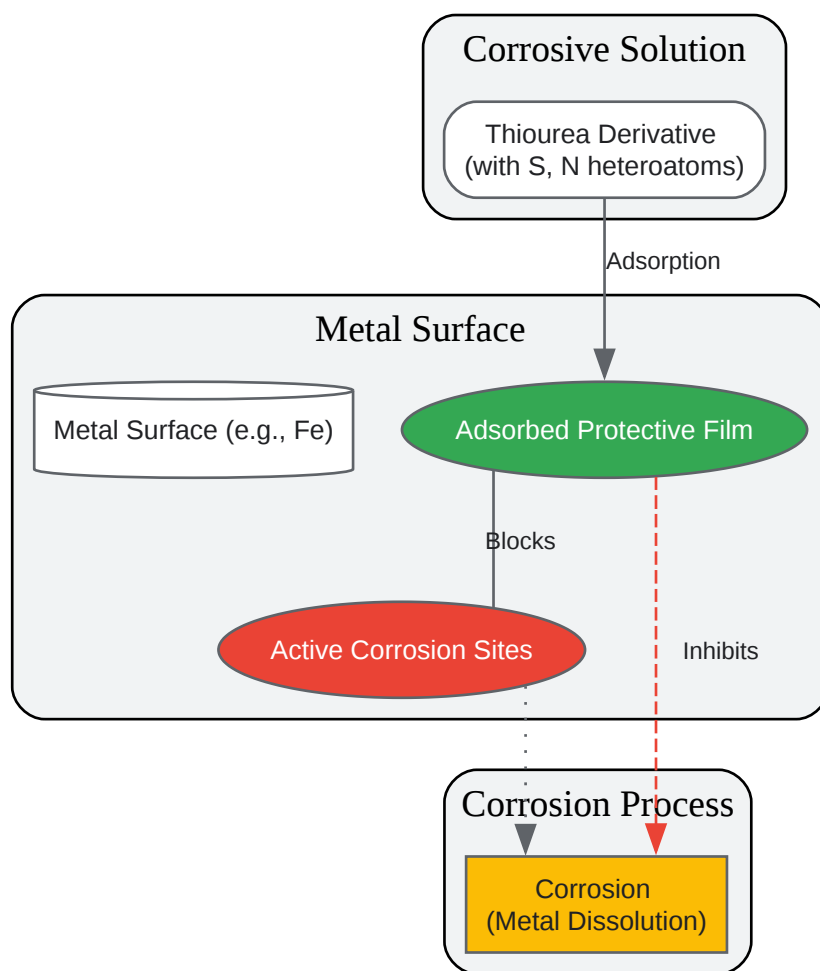
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

- **Potentiodynamic Polarization (PDP):** This method involves varying the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot ( $\log(\text{current density})$  vs. potential). From these plots, corrosion potential ( $E_{\text{corr}}$ ) and corrosion current density ( $I_{\text{corr}}$ ) are determined. The inhibition efficiency is calculated from the  $I_{\text{corr}}$  values with and without the inhibitor. This technique can also indicate whether the inhibitor is anodic, cathodic, or mixed-type.[2]
- **Electrochemical Impedance Spectroscopy (EIS):** A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. These plots are analyzed to determine parameters such as the charge transfer resistance ( $R_{\text{ct}}$ ) and the double-layer capacitance ( $C_{\text{dl}}$ ). A higher  $R_{\text{ct}}$  value in the presence of the inhibitor generally indicates better corrosion protection.[1]

## Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.





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